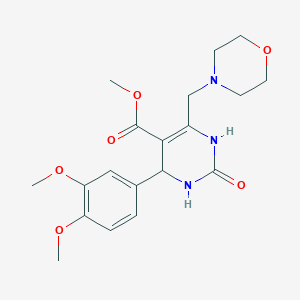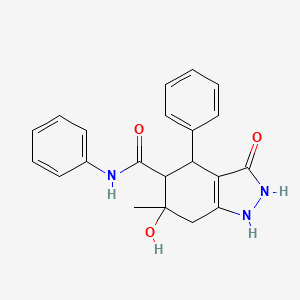![molecular formula C14H21Cl2N2O4P B11471334 Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate](/img/structure/B11471334.png)
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phosphonate group, which is known for its versatility in chemical reactions and its role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with diethyl phosphite under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
科学的研究の応用
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a drug candidate is being explored due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate enzymes that recognize phosphate substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}ethyl)phosphonate
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}methyl)phosphonate
- Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}butyl)phosphonate
Uniqueness
Diethyl (2-{[(3,4-dichlorophenyl)carbamoyl]amino}propan-2-yl)phosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
特性
分子式 |
C14H21Cl2N2O4P |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-3-(2-diethoxyphosphorylpropan-2-yl)urea |
InChI |
InChI=1S/C14H21Cl2N2O4P/c1-5-21-23(20,22-6-2)14(3,4)18-13(19)17-10-7-8-11(15)12(16)9-10/h7-9H,5-6H2,1-4H3,(H2,17,18,19) |
InChIキー |
JBOGJKNKIIRVOP-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[hydroxy(phenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}thiophene-2-carboxamide](/img/structure/B11471255.png)
![2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B11471273.png)
![5-(2-bromophenyl)-6-[2-(hydroxymethyl)phenyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471281.png)
![N-{2-[(tert-butylcarbamoyl)amino]-6-methylphenyl}-4-(trifluoromethoxy)benzamide](/img/structure/B11471286.png)
![Methyl 5-cyano-6-[(3-methoxybenzyl)amino]-2-methylpyridine-3-carboxylate](/img/structure/B11471294.png)
![8-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471298.png)
![[4-(4-Ethoxy-3-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11471305.png)
![(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone](/img/structure/B11471318.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11471321.png)
![Methyl 3,3,3-trifluoro-2-(4-{[(3-fluorophenyl)carbonyl]amino}-3-methoxyphenyl)-2-hydroxypropanoate](/img/structure/B11471329.png)
![2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471342.png)
![6-chloro-N-(4-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11471348.png)

